N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea
Description
N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea is a thiourea derivative characterized by a bromo-fluoro-substituted phenyl ring and a dimethylamino methylene functional group. Its molecular formula is C₁₁H₁₂BrFN₃S, with a molecular weight of approximately 303.26 g/mol (calculated based on substituents). Thiourea derivatives are known for their diverse applications, ranging from pharmaceutical intermediates to agrochemical agents. This compound’s structure features a 4-bromo-2-fluorophenyl group, which introduces steric and electronic effects due to the electron-withdrawing nature of halogens.
Properties
IUPAC Name |
(3E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3S/c1-15(2)6-13-10(16)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEJJPIVAWIWLF-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-N’-[(dimethylamino)methylene]thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: 4-bromo-2-fluoroaniline reacts with DMF-DMA to form the intermediate N-(4-bromo-2-fluorophenyl)-N,N-dimethylformamidine.
Step 2: The intermediate is then treated with thiourea to yield the final product, N-(4-bromo-2-fluorophenyl)-N’-[(dimethylamino)methylene]thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-N’-[(dimethylamino)methylene]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Thiourea derivatives, including N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea, have shown promising anticancer properties. Studies indicate that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and prostate cancers .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent .
Anti-inflammatory Effects
Thiourea derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating a potential role in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various thiourea derivatives against human leukemia cell lines, revealing that some compounds had IC50 values as low as 1.50 µM, suggesting potent anticancer activity .
- Antimicrobial Testing : In another study, the compound was tested alongside known antibiotics, demonstrating comparable or superior activity against certain bacterial strains, thus highlighting its potential as a new antimicrobial agent .
- Anti-inflammatory Research : A recent investigation focused on the anti-inflammatory effects of thiourea derivatives, where compounds were found to effectively reduce inflammation markers in vitro, supporting their therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-[(dimethylamino)methylene]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. In cancer research, it may target kinases or other proteins involved in cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit varied physicochemical and biological properties depending on substituents. Below is a detailed comparison of N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea with structurally analogous compounds:
Structural and Functional Group Variations
Biological Activity
N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11BrFN3S
- Molecular Weight : 304.19 g/mol
- CAS Number : 477852-62-3
- Purity : >90% .
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in cancer and antimicrobial treatments.
Biological Activity
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Its ability to interact with enzyme active sites suggests potential applications in drug development aimed at diseases where specific enzyme activity modulation is required.
- Anticancer Activity : Preliminary studies indicate that this thiourea derivative may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows it to interfere with cellular pathways that promote cancer cell proliferation.
- Antimicrobial Properties : Research has suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies and Experimental Results
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways associated with cancer progression .
- Cytotoxicity Assay : In vitro assays revealed that the compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a strong dose-dependent response .
- Antibacterial Testing : The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N,N’-Dimethylthiourea | Structure | Moderate enzyme inhibition | Less potent than target compound |
| N-Phenylthiourea | Structure | Limited anticancer activity | Lacks fluorine substituent |
| N,N’-Diethylthiourea | Structure | Weak antimicrobial properties | Less reactive due to larger ethyl groups |
The presence of the 4-bromo and 2-fluoro substituents in this compound enhances its reactivity and interaction with biological targets compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiourea derivatives typically involves coupling a substituted phenyl isothiocyanate with an amine precursor. For this compound, the dimethylaminomethylene group may require Schiff base formation via condensation of thiourea with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous conditions. Optimization includes controlling reaction time (e.g., 6–12 hours at 80–100°C) and using catalysts like 4-(dimethylamino)pyridine (DMAP) to enhance yield . Solvent choice (e.g., ethanol or DMAc) is critical to avoid side reactions, as seen in analogous thiourea syntheses .
Q. How can spectroscopic techniques (FT-IR, NMR) distinguish the thiourea moiety and substituents in this compound?
- Methodology :
- FT-IR : The thiourea C=S stretch appears near 1399–1300 cm⁻¹. The absence of a C=O peak (if present in precursors) confirms successful substitution. Aromatic C-H stretches (3000–3100 cm⁻¹) and N-H stretches (3082–3003 cm⁻¹) validate the aryl and amine groups .
- NMR : In -NMR, the dimethylamino group ((CH)N–) shows a singlet at δ 2.8–3.2 ppm. Aromatic protons from the 4-bromo-2-fluorophenyl group split into distinct multiplets (δ 7.0–8.0 ppm) due to coupling with fluorine and bromine. -NMR confirms the thiourea C=S at δ 175–185 ppm .
Q. What crystallization strategies are effective for thiourea derivatives with halogen substituents?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes single-crystal growth. Halogen substituents (Br, F) enhance intermolecular halogen bonding, which can be leveraged by using solvents with high polarity to stabilize crystal packing. For analogs like N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea, cooling crystallization (4°C) yielded diffraction-quality crystals .
Advanced Research Questions
Q. How do electronic effects of the 4-bromo-2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing bromo and fluoro groups activate the aryl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The para-bromo position is particularly reactive due to reduced steric hindrance. Computational studies (DFT) can map charge distribution, showing enhanced electrophilicity at the bromine site compared to non-halogenated analogs. Experimental validation via X-ray crystallography reveals bond-length alterations (C-Br: ~1.89 Å) that correlate with reactivity .
Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be resolved?
- Methodology : SHELXL refinement may struggle with disordered dimethylamino or bromo groups. Strategies include:
- Applying restraints (DFIX, SIMU) to stabilize thermal motion parameters.
- Using TWIN/BASF commands for twinned crystals, common in halogenated thioureas due to pseudo-symmetry.
- Validating hydrogen bonding (N–H···S) with PLATON to ensure geometric accuracy. Refer to SHELXTL workflows for analogous structures, such as N-(4-chlorobutanoyl)-N′-(2-trifluoromethylphenyl)thiourea, which required anisotropic displacement parameter (ADP) constraints for bromine .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this thiourea derivative?
- Methodology :
- Synthetic Modifications : Vary substituents (e.g., replace Br with Cl, F with CF) to assess electronic effects on enzyme inhibition.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Compare IC values with analogs like N-(4-hydroxyphenyl)thiourea, which showed altered activity due to H-bond donor capacity .
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict interactions, focusing on halogen bonding with sulfur-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
